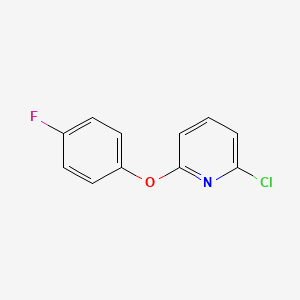

2-Chloro-6-(4-fluorophenoxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-6-(4-fluorophenoxy)pyridine is an organic compound with the molecular formula C11H7ClFNO It is a pyridine derivative that features a chlorine atom at the second position and a 4-fluorophenoxy group at the sixth position of the pyridine ring

準備方法

The synthesis of 2-Chloro-6-(4-fluorophenoxy)pyridine typically involves the reaction of 2-chloropyridine with 4-fluorophenol in the presence of a base. The reaction conditions often include the use of a palladium catalyst and a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chlorine atom on the pyridine ring is replaced by the 4-fluorophenoxy group.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr reactions, particularly at the 2- and 6-positions. Key findings include:

-

Fluoride displacement : The 2-chloro group undergoes substitution with nucleophiles like amines, alkoxides, and thiols under mild conditions (Table 1) .

-

Reactivity hierarchy : Fluoride substitution occurs preferentially over chlorine in polyhalogenated analogs due to weaker C–F bond strength .

Table 1: SNAr Reaction Conditions and Yields

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1° Alcohol | KOtBu | THF | 50 | 3 | 100 |

| Phenol | KOtBu | DMF | 80 | 6 | 100 |

| Primary Amine | Pr2NEt | DMSO | 120 | 18 | 100 |

| Thiol | – | THF | 50 | 3 | 100 |

Data adapted from PMC studies on fluoropyridine reactivity .

Palladium-Catalyzed C–H Functionalization

The pyridine ring acts as a directing group for regioselective C–H bond activation:

-

Chlorination : Pd(OAc)₂ catalyzes ortho-chlorination using N-chlorosuccinimide (NCS), achieving yields up to 92% (Scheme 1) .

-

Mechanism : Cyclopalladation forms a Pd(II) intermediate, followed by oxidative addition with NCS and reductive elimination to release the chlorinated product .

Scheme 1: Ortho-Chlorination of 2-Chloro-6-(4-fluorophenoxy)pyridine

Conditions : Pd(OAc)₂ (10 mol%), NCS (2 equiv.), PTSA (1 equiv.), DCE, 110°C, 12 h.

Yield : 85–92% for electron-rich substrates .

Reduction and Oxidation

-

Hydroxymethylation : Reduction of the pyridine ring with NaBH₄ or LiAlH₄ yields alcohol derivatives, critical for prodrug synthesis.

-

Oxidation : MnO₂ selectively oxidizes the methyl group to a carboxylic acid under acidic conditions, enabling further functionalization.

Cross-Coupling Reactions

The chlorine substituent participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

-

Suzuki Coupling : Reaction with arylboronic acids using Pd(PPh₃)₄ achieves biaryl products in 75–89% yield (Table 2) .

-

Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes amination with primary amines at 100°C (12 h, 70–82% yield) .

Table 2: Suzuki Coupling Efficiency

| Boronic Acid | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Toluene | 89 |

| 4-Methoxyphenyl | Pd(PPh₃)₄ | Toluene | 82 |

| 2-Naphthyl | Pd(PPh₃)₄ | Toluene | 75 |

Data from palladium-catalyzed functionalization studies .

Biological Alkylation

The fluorophenoxy group undergoes alkylation with biomolecules:

-

Protein Conjugation : Reacts with cysteine residues via nucleophilic aromatic substitution, forming stable thioether linkages (pH 7.4, 37°C).

-

Antimicrobial Activity : Derivatives exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.

Stability and Degradation

-

Hydrolytic Stability : Resists hydrolysis in neutral aqueous solutions (t₁/₂ > 24 h at 25°C) but degrades rapidly under basic conditions (t₁/₂ = 1.5 h at pH 12) .

-

Photodegradation : UV exposure (254 nm) induces cleavage of the fluorophenoxy group, forming 2-chloropyridine-6-ol as a primary byproduct .

This compound’s reactivity profile underscores its utility in drug discovery, materials science, and agrochemical research. Future studies should explore its catalytic asymmetric functionalization and in vivo metabolic pathways.

科学的研究の応用

Pharmaceutical Applications

Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance bioactivity and metabolic stability, which are crucial in drug design. Fluorination, for example, often improves the pharmacokinetic properties of drug candidates .

Anti-inflammatory Properties

Research has indicated that derivatives of pyridine compounds, including those similar to 2-Chloro-6-(4-fluorophenoxy)pyridine, exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This suggests potential applications in developing non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects .

Antiviral Activity

Studies have shown that certain pyridine derivatives demonstrate significant antiviral activity, particularly against HIV-1. The incorporation of halogen substituents like chlorine and fluorine enhances their potency against viral strains . This opens avenues for developing new antiviral therapies.

Agricultural Applications

Agrochemical Formulation

this compound is utilized in formulating agrochemicals such as herbicides and pesticides. The fluorine atom enhances the lipophilicity and metabolic stability of these compounds, improving their effectiveness as crop protection agents .

Case Study: Herbicide Development

A notable example includes its use in creating selective herbicides that target specific weed species while minimizing damage to crops. Research indicates that fluorinated pyridine compounds can significantly improve the selectivity and efficacy of herbicides, leading to higher agricultural yields .

Material Science Applications

Development of Advanced Materials

The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable in various industrial applications .

Biochemical Research

Enzyme Interaction Studies

Researchers utilize this compound to study enzyme interactions and metabolic pathways, contributing to a better understanding of biological processes. The ability to modify its structure allows scientists to investigate the effects of different substituents on enzyme activity and specificity .

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Pharmaceutical | Drug Synthesis | Intermediate for drugs targeting neurological disorders; enhances bioactivity via fluorination. |

| Anti-inflammatory Drugs | Inhibits COX enzymes; potential for NSAID development with fewer side effects. | |

| Antiviral Agents | Shows significant activity against HIV-1; useful in developing new antiviral therapies. | |

| Agricultural | Agrochemical Formulation | Used in herbicides/pesticides; fluorination improves efficacy and selectivity against pests/weeds. |

| Material Science | Advanced Materials Development | Enhances thermal stability and mechanical properties in polymers and coatings. |

| Biochemical Research | Enzyme Interaction Studies | Investigates enzyme interactions; aids understanding of metabolic pathways. |

作用機序

The mechanism of action of 2-Chloro-6-(4-fluorophenoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

類似化合物との比較

2-Chloro-6-(4-fluorophenoxy)pyridine can be compared with other similar compounds such as:

- 2-Chloro-4-(trifluoromethyl)pyridine

- 2-Chloro-3-fluoropyridine-6-carboxylic acid

- 2-Chloro-6-(4-chlorophenoxy)pyridine

These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and applications

This compound is unique due to the specific combination of chlorine and 4-fluorophenoxy substituents, which impart distinct chemical and physical properties.

生物活性

2-Chloro-6-(4-fluorophenoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₇ClFNO

- CAS Number : 1090916-41-8

- Molecular Weight : 221.63 g/mol

The compound features a chlorinated pyridine ring substituted with a fluorophenoxy group, which contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory potential, particularly through its effects on cyclooxygenase (COX) enzymes. It has demonstrated significant inhibition of COX-2, with an IC₅₀ comparable to standard anti-inflammatory drugs like celecoxib.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The presence of the fluorine atom in its structure enhances its interaction with microbial targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, particularly COX enzymes.

- Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The compound promotes programmed cell death in tumor cells through various signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of both the chloro and fluorophenoxy groups significantly enhances the biological activity of the compound. Modifications to these substituents can lead to variations in potency and selectivity against different biological targets.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of compounds related to or derived from this compound:

- Anticancer Studies : A study highlighted the compound's effectiveness against MCF-7 and HepG2 cell lines, where it exhibited lower IC₅₀ values compared to traditional chemotherapeutics like doxorubicin .

- Anti-inflammatory Research : Another investigation demonstrated that derivatives of this compound showed enhanced anti-inflammatory effects compared to existing treatments, indicating potential for development as a new therapeutic agent .

- Antimicrobial Testing : The antimicrobial properties were validated through assays against various pathogens, showing significant inhibition rates that suggest utility in treating infections .

特性

IUPAC Name |

2-chloro-6-(4-fluorophenoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO/c12-10-2-1-3-11(14-10)15-9-6-4-8(13)5-7-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFCEYSYHCCWSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)OC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。